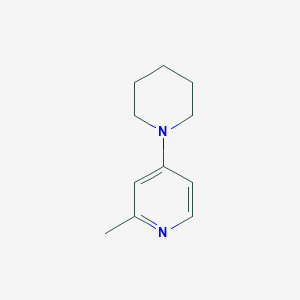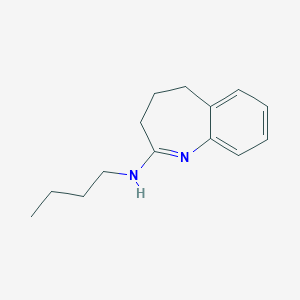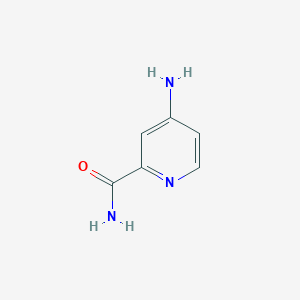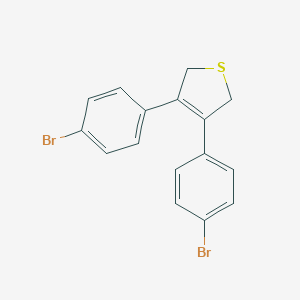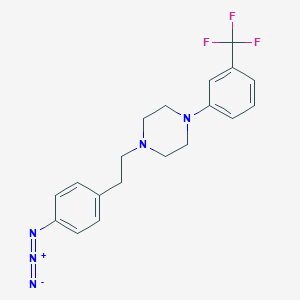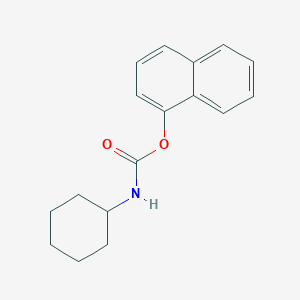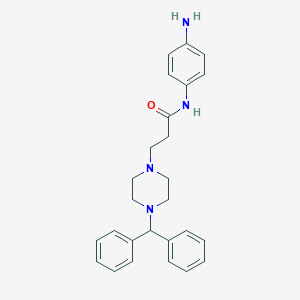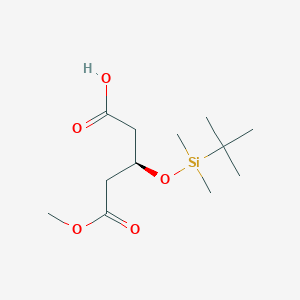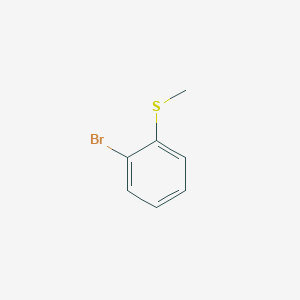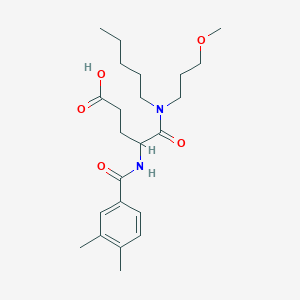
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in disease pathways, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
Studies have shown that (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid can have various biochemical and physiological effects, depending on the specific disease being targeted. For example, in cancer, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while in Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid-beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid in lab experiments is its high potency and specificity towards certain enzymes and proteins. However, one limitation is its relatively high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are many future directions for the study of (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid. Some potential areas of research include exploring its potential as a therapeutic agent for other diseases, investigating its mechanism of action in greater detail, and developing more cost-effective synthesis methods. Additionally, there is potential for the development of new derivatives of this compound with improved properties and efficacy.
Synthesemethoden
The synthesis of (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid involves the condensation of 3,4-dimethylbenzoyl chloride with 5-aminopentanoic acid, followed by the reaction with 3-methoxypropylamine. The resulting product is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, it has been used as a tool for studying protein-protein interactions and as a probe for detecting enzyme activity.
Eigenschaften
CAS-Nummer |
111106-16-2 |
|---|---|
Molekularformel |
C23H36N2O5 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
4-[(3,4-dimethylbenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H36N2O5/c1-5-6-7-13-25(14-8-15-30-4)23(29)20(11-12-21(26)27)24-22(28)19-10-9-17(2)18(3)16-19/h9-10,16,20H,5-8,11-15H2,1-4H3,(H,24,28)(H,26,27) |
InChI-Schlüssel |
CGRMWLDGQYLHRN-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C |
Kanonische SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C |
Synonyme |
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5 -oxopentanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




